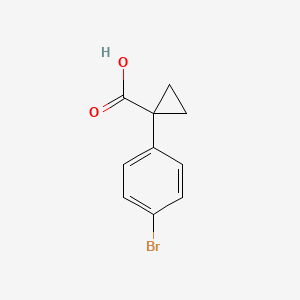

1-(4-Bromophenyl)cyclopropanecarboxylic acid

Overview

Description

1-(4-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2. It is a solid substance that is used in various chemical reactions and research applications. The compound features a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanecarboxylic acid can be synthesized through a substitution reaction where the bromine atom on the benzene ring reacts with a hydrogen atom on the cyclopropane ring . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry

1-(4-Bromophenyl)cyclopropanecarboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The carboxylic acid group can be oxidized to form derivatives.

- Reduction : The bromophenyl group can be reduced to yield phenyl derivatives.

- Substitution : The bromine atom can be replaced with other nucleophiles, enhancing the compound's versatility in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies suggest that its structural similarities with other bioactive compounds may allow it to interact with specific proteins and enzymes, potentially modulating their activity.

Case Study: Anticancer Activity

A study focusing on the interaction of similar compounds with cancer-related proteins has shown that derivatives of cyclopropanecarboxylic acids can inhibit specific pathways involved in tumor growth. This suggests that this compound could be explored further as a potential anticancer agent .

Medicine

The compound is being explored for its potential therapeutic applications in drug development. Its unique structural features may provide pathways for creating new pharmaceuticals aimed at treating various diseases, particularly those involving microbial infections and cancer.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactions including oxidation, reduction, substitution |

| Biology | Investigated for antimicrobial and anticancer properties | Potential to modulate enzyme activity |

| Medicine | Drug development | New therapeutic agents targeting specific diseases |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within a given system. Once inside a cell, the compound may bind to specific proteins or enzymes, affecting their function and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- 1-(3-Bromophenyl)cyclopropanecarboxylic acid

- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

- 1-Phenyl-1-cyclopropanecarboxylic acid

Comparison: 1-(4-Bromophenyl)cyclopropanecarboxylic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts specific chemical properties and reactivity. Compared to its fluorinated or non-halogenated analogs, the brominated compound may exhibit different reactivity patterns and interactions in chemical reactions and biological systems .

Biological Activity

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a compound characterized by its unique cyclopropane structure and the presence of a bromophenyl group. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents and other therapeutic compounds.

The molecular formula of this compound is CHBrO. Its structure includes a cyclopropane ring, which contributes to its rigidity and unique electronic properties. These features are significant for enhancing binding affinity and metabolic stability, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- α-Alkylation : This involves the reaction of 1-phenyl acetonitrile derivatives with dibromoethane, followed by hydrolysis to convert the cyano group to a carboxylic acid group.

- Acid-Amine Coupling : The resulting acid can undergo coupling reactions with various amines to form derivatives with enhanced biological activity .

Biological Activity

This compound and its derivatives have been evaluated for various biological activities, including:

Antitumor Activity

Research indicates that compounds derived from cyclopropane carboxylic acids exhibit significant inhibition of cancer cell proliferation. For instance, studies have shown that certain derivatives effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural features. The presence of different substituents on the phenyl ring can modulate their pharmacological properties. For example, variations in bromination patterns or the introduction of electron-withdrawing groups have been linked to enhanced antitumor efficacy .

Case Studies

- Antitumor Screening : A systematic screening of various 1-phenylcyclopropane carboxamide derivatives revealed that specific substitutions significantly increased their potency against leukemia cell lines. The study highlighted that compounds with para-bromo substitutions demonstrated superior activity compared to their ortho or meta counterparts .

- Mechanistic Insights : Further investigations into the mechanism of action suggested that these compounds may interfere with critical signaling pathways involved in cell proliferation and survival, particularly in cancerous cells. This was evidenced by changes in gene expression profiles associated with apoptosis and cell cycle regulation upon treatment with these compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)cyclopropanecarboxylic acid, and what key reaction parameters influence cyclopropane ring formation?

The synthesis typically involves cyclopropanation of a pre-functionalized aryl precursor. A widely used method is the Bingel reaction, where diethylzinc and diiodomethane facilitate cyclopropane ring closure under controlled conditions . Alternatively, Hofmann rearrangements or acid-catalyzed cyclization of α-bromo esters may be employed, as seen in related cyclopropanecarboxylic acid derivatives (e.g., 1-(4-methylphenyl) analogs require hydrochloric acid and water at pH 1 for overnight reactions at room temperature) . Key parameters include:

- Catalyst selection (e.g., transition metals for stereochemical control).

- Reaction time and temperature (prolonged heating can lead to ring-opening byproducts).

- Solvent polarity (non-polar solvents favor cyclopropane stability).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do the cyclopropane protons appear in ¹H NMR?

- ¹H/¹³C NMR : Cyclopropane protons exhibit distinct splitting patterns due to ring strain. The two protons on the cyclopropane ring adjacent to the carboxylic acid group typically resonate as a doublet of doublets (δ ~1.5–2.5 ppm) due to coupling with neighboring protons .

- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 255.0 (M+H⁺) for C₁₀H₉BrO₂ .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring .

Q. How does the solubility profile of this compound vary with pH, and what solvent systems are optimal for its purification?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid group. Under acidic conditions (pH < 3), protonation enhances solubility in aqueous-organic mixtures (e.g., water:ethanol 1:1) . Purification often employs recrystallization from ethanol or gradient chromatography using silica gel and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different cyclopropanation methods for this compound?

Yield discrepancies often arise from competing side reactions (e.g., ring-opening or dimerization). Systematic optimization should include:

- Reaction Monitoring : Use TLC or in situ NMR to track intermediate formation.

- Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., hydrolyzed intermediates).

- Catalyst Screening : Transition metals (e.g., Pd) may suppress side reactions in aryl cyclopropanation .

- Temperature Gradients : Lower temperatures (0–5°C) may stabilize the cyclopropane ring during synthesis .

Q. What computational strategies are recommended to model the steric and electronic effects of the cyclopropane ring in drug design applications?

- Density Functional Theory (DFT) : Calculate bond angles and strain energy (cyclopropane rings typically exhibit ~27 kcal/mol strain).

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes or receptors) by comparing the rigid cyclopropane scaffold to flexible analogs .

- SAR Studies : Substitute the bromine atom with other halogens (e.g., Cl, I) and predict bioactivity using QSAR models .

Q. How can researchers address discrepancies in spectral data (e.g., unexpected splitting in ¹³C NMR) for this compound?

Unexpected splitting may arise from dynamic effects or impurities. Recommended steps:

- Purity Verification : Use HPLC (>95% purity threshold) to rule out contaminants .

- Variable-Temperature NMR : Detect conformational changes at low temperatures.

- Cross-Validation : Compare data with NIST-standardized spectra of analogous compounds (e.g., 4-bromophenylacetic acid) .

Q. What experimental approaches are suitable for studying the stability of this compound under oxidative or thermal stress?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (expected >200°C).

- Forced Degradation Studies : Expose the compound to H₂O₂ (3%) or UV light and monitor degradation via LC-MS.

- Kinetic Stability Assays : Track cyclopropane ring integrity under varying pH (2–12) using ¹H NMR .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in enzyme inhibition studies?

- Core Modifications : Replace the cyclopropane with spiropentane or bicyclo[1.1.1]pentane to alter rigidity .

- Functional Group Additions : Introduce amide or ester groups to the carboxylic acid to modulate lipophilicity .

- Halogen Substitution : Test 4-chloro or 4-iodo phenyl analogs to assess halogen bonding effects .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Cyclopropane Formation

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Prevents ring-opening | |

| Solvent | Dichloromethane/Water | Enhances protonation | |

| Catalyst | Diethylzinc | Facilitates ring closure |

Table 2: Spectroscopic Signatures of the Cyclopropane Ring

| Technique | Key Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.8–2.2 ppm (multiplet) | Cyclopropane protons |

| ¹³C NMR | δ 15–20 ppm (quaternary carbon) | Cyclopropane ring carbon |

| FT-IR | 3050 cm⁻¹ (C-H stretch) | Cyclopropane C-H vibration |

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIXWOWTNEVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585479 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345965-52-8 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.